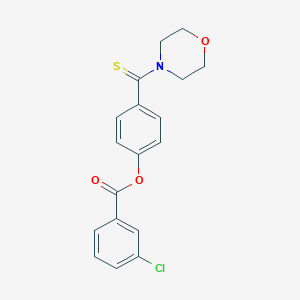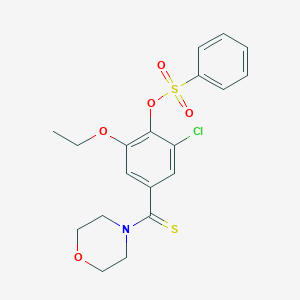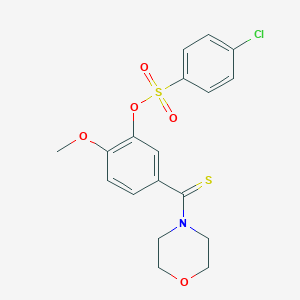![molecular formula C23H21BrN2O5S B306408 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and promising biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for the research on 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as an antitumor agent in in vivo models. Another direction is to explore its potential as an antidiabetic agent in clinical trials. Additionally, further research can be done to investigate its mechanism of action and to optimize its synthesis method to increase its yield and purity.
Synthesis Methods
The synthesis of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-methylphenylacetic acid and acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. It has also been studied for its potential as an antidiabetic agent due to its ability to regulate glucose metabolism.
properties
Product Name |
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C23H21BrN2O5S |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O5S/c1-4-9-31-21-17(24)10-15(11-18(21)30-3)12-19-22(28)26(23(29)32-19)13-20(27)25-16-7-5-14(2)6-8-16/h4-8,10-12H,1,9,13H2,2-3H3,(H,25,27)/b19-12- |
InChI Key |
SZFRXNBLVHJYEA-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)





![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)



